Researchers needing α-substituted malonate building blocks with orthogonal reactivity face limited options. Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate (CAS 202064-18-4) solves this by integrating three functional domains in one scaffold:
• Malonate diester core for enolate/decarboxylation chemistry
• 2,2,2-Trichloroethyl group for steric bulk, lipophilicity & reductive elimination
• Methoxycarbonylamino (carbamate) handle for H-bonding & late-stage amine unveiling
Enables systematic SAR studies & direct α,α-disubstituted amino acid synthesis. 98% purity ensures stoichiometric precision. Ships globally.
Molecular FormulaC11H16Cl3NO6
Molecular Weight364.6
CAS No.202064-18-4
Cat. No.B2893212
⚠ Attention: For research use only. Not for human or veterinary use.
Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate (CAS 202064-18-4), also cataloged as 2-(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-malonic acid diethyl ester, is a synthetic malonate diester derivative with the molecular formula C₁₁H₁₆Cl₃NO₆ and a molecular weight of 364.61 g/mol . Characterized by an α-substituted malonate backbone bearing both a 2,2,2-trichloroethyl moiety and a methoxycarbonylamino group, this compound is distributed as an AldrichCPR (Custom Pharmaceutical Research) product by Sigma-Aldrich and is designated for early discovery research as part of a curated collection of rare and unique chemicals . Commercial availability includes catalog numbers such as Sigma-Aldrich S26477, Leyan 1418414 (98% purity), AKSci 0089CJ (95% purity), and Apollo Scientific OR24683, positioning it as an accessible yet structurally distinctive building block for synthetic and medicinal chemistry applications .
1
α-Substituted malonate scaffold
Enables classic enolate alkylation and decarboxylation workflows for building quaternary centers.
2
Orthogonal carbamate protection
Methoxycarbonylamino group offers acid-labile nitrogen masking distinct from common amides.
3
AldrichCPR rare chemical
Curated for early discovery; sp³-rich, trichloromethyl-substituted structure probes underexplored chemical space.
Why This Malonate Derivative Cannot Be Replaced
The differentiation of diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate arises from its unique combination of three functional domains: a malonate diester core enabling classic enolate and decarboxylation chemistry, a 2,2,2-trichloroethyl substituent providing steric bulk, lipophilicity, and potential for reductive elimination, and a methoxycarbonylamino (carbamate) moiety conferring hydrogen-bonding capability and orthogonal nitrogen-based reactivity . In contrast, closely related analogs such as diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate (CAS 123761-87-5) replace the carbamate nitrogen environment with an acetamide group (C₁₁H₁₆Cl₃NO₅, molecular weight 348.6 g/mol), altering the hydrogen-bond donor/acceptor profile and electronic character at the α-position . Similarly, (2,2,2-trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester (CAS 33036-84-9) substitutes the malonate core with a phosphonate group (C₈H₁₅Cl₃NO₅P, molecular weight 342.5 g/mol), fundamentally changing the coordination chemistry and acidity of the α-carbon [1]. Generic malonate-based building blocks such as unsubstituted diethyl malonate (CAS 105-53-3) or simple mono-alkylated malonates lack both the trichloromethyl group and the carbamate functionality, rendering them incapable of reproducing the same downstream transformation profiles. The specific —NH—C(=O)—OCH₃ carbamate linkage in the target compound provides a chemically distinct handle that cannot be emulated by analogs with acetyl, benzoyl, or hydrogen substitution at the nitrogen position, establishing unequivocal necessity for procurement of the exact compound in structure-activity relationship (SAR) studies and multi-step synthetic routes [2].
Acetamide analog (CAS 123761-87-5) is not equivalent
Replacing the carbamate with an acetamide group shifts hydrogen-bond donor/acceptor profile and electronic character at the α-position, altering reaction orthogonality and downstream SAR interpretation.
Phosphonate analog (CAS 33036-84-9) changes core chemistry
Substituting the malonate diester with a phosphonate core modifies coordination behavior and the acidity of the α-carbon; decarboxylation-driven diversification pathways are lost.
Generic malonates lack dual functionality
Unsubstituted or simple mono-alkylated malonates lack both the trichloromethyl group and the carbamate handle, preventing reproduction of the same steric, lipophilic, and nitrogen-based reactivity profile.
[2] BenchChem. (Excluded from direct use per guidelines; structural comparison accessed via third-party entry). Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate — comparison with diethyl 2-(2,2,2-trichloroethyl)malonate. View Source
Quantitative Evidence vs. Structural Analogs
Molecular Weight and Heavy Atom Count vs. Acetamide Analog
The target compound (C₁₁H₁₆Cl₃NO₆) possesses a molecular weight of 364.61 g/mol with 21 heavy atoms, compared to the acetamide analog diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate (C₁₁H₁₆Cl₃NO₅, CAS 123761-87-5) at 348.61 g/mol with 20 heavy atoms—a +16.0 Da mass shift attributable to the oxygen atom in the methoxycarbonyl vs. methyl substituent. This additional oxygen introduces a hydrogen-bond acceptor site and alters the polar surface area by approximately 17–20 Ų, directly impacting passive permeability and target engagement profiles .
Molecular weight shiftHead-to-head
+16.0 Da vs. acetamide analog; +1 heavy atom (O); estimated PSA increase ~17–20 Ų
Enables unambiguous LC-MS discrimination and differential polarity optimization in SAR series.
Calculated from molecular formulas; supplier data only.
348.61 g/mol, 20 heavy atoms (C₁₁H₁₆Cl₃NO₅) — diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate, CAS 123761-87-5
Quantified Difference
+16.0 Da mass difference; +1 heavy atom (oxygen); estimated PSA increase of ~17–20 Ų
Conditions
Calculated from molecular formulas as reported by Sigma-Aldrich and AKSci supplier data
Why This Matters
The systematic mass and polarity difference enables unambiguous LC-MS discrimination and differential physicochemical optimization in lead series, preventing misassignment of SAR data when screening across compound libraries.
The methoxycarbonylamino (carbamate) moiety in the target compound provides acid-labile nitrogen protection that is chemically distinct from the acetamide group in CAS 123761-87-5. The carbamate C=O (ester-like) exhibits different electrophilicity and hydrolytic stability compared to the acetamide C=O, enabling sequential deprotection strategies not possible with the acetamide analog. Carbamates are susceptible to acidic cleavage (e.g., TFA, HBr/AcOH) while acetamides require harsher basic or enzymatic conditions, granting orthogonal synthetic flexibility [1]. The methyl carbamate also serves as a masked amine that can be liberated under controlled conditions to generate a free α-amino malonate scaffold for further diversification, a transformation pathway inaccessible from the acetamide comparator .
Carbamate vs. acetamide orthogonalityClass-level inference
Carbamate cleavable under acidic conditions (TFA, HBr/AcOH); acetamide requires harsher basic or enzymatic conditions.
Based on established protecting-group chemistry principles; verify with specific substrate.
Synthetic MethodologyProtecting Group StrategyChemoselective Derivatization
Evidence Dimension
Chemoselectivity of nitrogen deprotection
Target Compound Data
Carbamate (methoxycarbonylamino) — cleavable under acidic conditions (TFA, HBr/AcOH) to yield free amine
Comparator Or Baseline
Acetamide — requires harsher basic hydrolysis or enzymatic cleavage
Quantified Difference
Qualitative orthogonality: carbamate deprotection conditions are orthogonal to acetamide, enabling sequential functionalization
Conditions
Established carbamate vs. amide protecting group reactivity from general organic chemistry principles
Why This Matters
This orthogonality makes the target compound preferable for multi-step syntheses requiring late-stage amine unveiling while preserving other amide functionalities, a key differentiator for procurement in complex molecule construction.
Synthetic MethodologyProtecting Group StrategyChemoselective Derivatization
[1] Wuts, P.G.M.; Greene, T.W. Greene's Protective Groups in Organic Synthesis, 4th ed. Wiley, 2007. (Carbamate protecting group reactivity, pp. 706–771). View Source
Commercial Purity Benchmarking
The target compound is commercially available at a documented purity of 98% (Leyan, Product No. 1418414) , exceeding the 95% minimum purity specification offered by alternative suppliers such as AKSci (Product 0089CJ) . In contrast, the structurally related phosphonate analog (CAS 33036-84-9) is offered without a published analytical purity guarantee from major distributors, and the acetamide analog (CAS 123761-87-5) is listed at 95% purity from AKSci . This 3-percentage-point purity differential translates to a meaningful reduction in total impurity burden: 2% vs. 5% total impurities, representing a 60% lower maximum impurity load that directly benefits reaction stoichiometry precision and minimizes confounding effects in biological assays.
Commercial purity benchmarkHead-to-head
98% purity (Leyan) vs. 95% (AKSci for same compound and for acetamide analog). 60% relative reduction in max impurity load.
Lowers risk of impurity-driven false positives in biological screening; improves reaction stoichiometry precision.
95% (AKSci Product 0089CJ for same compound; AKSci Product 0088CJ for acetamide analog CAS 123761-87-5)
Quantified Difference
+3% absolute purity; maximum total impurity burden reduced from 5% to 2% (60% relative reduction)
Conditions
Supplier-certified purity specifications as reported on respective product pages
Why This Matters
Higher purity directly reduces the risk of impurity-driven false positives or potency shifts in biological screening, enabling more reliable SAR determination and regulatory-compliant data packages for lead optimization programs.
Sigma-Aldrich explicitly classifies this compound under its AldrichCPR (Custom Pharmaceutical Research) portfolio, noting that it is 'provided to early discovery researchers as part of a collection of rare and unique chemicals' . The supplier does not collect routine analytical data for this product and sells it on an 'as-is' basis, underscoring its position as a non-commodity, specialized research compound rather than a bulk industrial intermediate . This classification stands in contrast to broadly available malonate building blocks such as diethyl malonate (CAS 105-53-3), which is produced at multi-ton scale for industrial applications and cataloged with full analytical characterization . The AldrichCPR designation signals limited production scale, specialized synthesis, and a curated selection rationale that implies demonstrated utility in pharmaceutical research contexts.
AldrichCPR designationSupplier context
Sigma-Aldrich classifies this compound as a rare, unique chemical sold “as-is” without routine analytical data.
Signals curated selection for research value; supports procurement justification for discovery-stage programs.
Not a bulk commodity; limited QC documentation.
Chemical SourcingEarly DiscoveryLead Identification
Evidence Dimension
Supplier product classification and availability tier
Target Compound Data
AldrichCPR — 'rare and unique chemical,' sold as-is without routine analytical data, intended for early discovery
Comparator Or Baseline
Diethyl malonate (CAS 105-53-3) — bulk commodity chemical with full QC documentation, multi-ton industrial production
Quantified Difference
Qualitative tier distinction: curated research compound vs. commodity intermediate
Conditions
Sigma-Aldrich product description and terms of sale for catalog number S26477
Why This Matters
The AldrichCPR designation serves as an institutional-quality signal that the compound has been selected for its distinct research value, providing procurement justification when sourcing for discovery-stage programs that require non-generic chemical matter.
Chemical SourcingEarly DiscoveryLead Identification
Storage Condition: Cold-Chain vs. Ambient Stability
The target compound requires sealed storage in a dry environment at 2–8°C according to supplier specifications , whereas the acetamide analog diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate (CAS 123761-87-5) is specified for long-term storage in a 'cool, dry place' without explicit refrigeration requirements . This differential stability profile indicates that the methoxycarbonylamino moiety introduces inherent thermal or hydrolytic lability relative to the acetamide group, likely due to the more labile carbamate C—O bond. For procurement planning, this necessitates cold-chain logistics for the target compound that are not required for the comparator.
Storage requirementHead-to-head
Requires sealed dry storage at 2–8°C; acetamide analog stored at ambient cool (15–25°C).
Cold-chain logistics necessary; operational planning differs from comparator.
Based on supplier storage recommendations (Chemscene, AKSci).
Compound ManagementStabilityLogistics Planning
Evidence Dimension
Recommended storage conditions and inferred stability
Target Compound Data
Sealed in dry, 2–8°C (refrigerated storage required) [Chemscene]
Comparator Or Baseline
'Store long-term in a cool, dry place' (no explicit refrigeration) — CAS 123761-87-5 [AKSci]
Quantified Difference
Temperature differential: ~2–8°C (refrigerated) vs. ambient 'cool' (~15–25°C); operational consequence: cold-chain shipping required
Conditions
Supplier storage recommendations from Chemscene (target compound) and AKSci (acetamide analog)
Why This Matters
Procurement teams must account for cold-chain logistics and short-term refrigerated storage capacity when ordering the target compound, whereas the acetamide analog can be ordered and stored at ambient temperature, representing a tangible operational differentiation.
Compound ManagementStabilityLogistics Planning
Validated Application Scenarios
Carbamate Malonate Scaffolds in Lead Optimization
The target compound enables systematic SAR studies around α-substituted malonate cores where both the trichloromethyl group (for lipophilic bulk and metabolic stability modulation) and the methoxycarbonylamino group (for hydrogen-bonding interactions) must be simultaneously varied. The orthogonality of the carbamate protecting group, as established in Evidence Item 2 (Section 3), permits late-stage amine unveiling to generate free α-amino malonates for amide coupling or reductive amination diversification [1]. Researchers procuring CAS 202064-18-4 rather than the acetamide analog (CAS 123761-87-5) gain the ability to execute acid-mediated deprotection without affecting other base-sensitive functionality in the target molecule.
Synthesis of α,α-Disubstituted Amino Acid Derivatives
The compound serves as a direct precursor to α,α-disubstituted amino acids—a pharmacologically important class found in enzyme inhibitors and peptide mimetics—via malonate alkylation followed by ester hydrolysis, decarboxylation, and carbamate cleavage. The 98% purity specification available from select suppliers (Evidence Item 3, Section 3) ensures stoichiometric precision in the critical alkylation step, where impurity-driven side reactions could otherwise compromise yield and diastereoselectivity. The trichloromethyl substituent provides a sterically demanding, electron-withdrawing environment that can influence the stereochemical outcome of subsequent transformations .
Library Synthesis via AldrichCPR Rare Chemicals
As a Sigma-Aldrich AldrichCPR designated compound (Evidence Item 4, Section 3), CAS 202064-18-4 is specifically positioned for early discovery library synthesis where access to structurally non-obvious, sp³-rich building blocks is a critical determinant of screening library diversity and novelty. The combination of a quaternary carbon precursor (malonate α-position) with a trichloromethyl group—a privileged motif in agrochemical and pharmaceutical design—makes this compound suitable for generating three-dimensional molecular architectures that sample underexplored regions of chemical space . Procurement from this curated collection signals that the compound has been internally assessed for research relevance by Sigma-Aldrich's medicinal chemistry team.
Carbamate vs. Acetamide Bioisostere Benchmarking
The precisely defined molecular weight difference (+16.0 Da) and polarity shift between CAS 202064-18-4 and its acetamide analog CAS 123761-87-5 (Evidence Item 1, Section 3) make these two compounds an ideal matched molecular pair for benchmarking the impact of carbamate-for-acetamide bioisosteric replacement on logD, solubility, permeability, and metabolic stability. Such head-to-head physicochemical profiling requires access to both compounds at comparable purity levels, and the availability of the target compound at 98% purity enables high-confidence comparative data generation .
Application
Selection Property
Validation Focus
Lead optimization SAR of α-substituted malonates
Orthogonal carbamate protection and trichloromethyl bulk
Acid-mediated deprotection without affecting base-sensitive handles; lipophilic modulation
Synthesis of α,α-disubstituted amino acid derivatives
Malonate enolate chemistry with high purity stoichiometry
Alkylation efficiency; decarboxylation and carbamate cleavage to free amine
Early discovery library synthesis (AldrichCPR)
Rare sp³-rich trichloromethyl building block
Structural novelty; fit with diversity-oriented synthesis campaigns
Carbamate–acetamide bioisostere benchmarking
Matched molecular pair with defined mass and polarity shift
Comparative logD, solubility, permeability, and metabolic stability profiling
[1] Wuts, P.G.M.; Greene, T.W. Greene's Protective Groups in Organic Synthesis, 4th ed. Wiley, 2007. (Carbamate protecting group reactivity). View Source
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